molecular formula C16H15FN4O3S2 B2606662 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851980-05-7

4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2606662
CAS No.: 851980-05-7
M. Wt: 394.44
InChI Key: QHCWBGMRRQWDET-UHFFFAOYSA-N
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Description

4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H15FN4O3S2 and its molecular weight is 394.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Several studies have demonstrated the anticancer potential of compounds related to 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide. For example, mixed-ligand copper(II)-sulfonamide complexes were investigated for their DNA binding, cleavage, genotoxicity, and anticancer activity, showing that the N-sulfonamide derivative plays a significant role in interaction with DNA and inducing apoptosis in tumor cells (González-Álvarez et al., 2013). Furthermore, novel fluoro-substituted benzo[b]pyran compounds, which include similar structural motifs, have shown anti-lung cancer activity by testing against various human cancer cell lines (Hammam et al., 2005). Another study synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity, revealing their potential against different cancer cell lines (Osmaniye et al., 2018).

Antimicrobial Applications

Compounds structurally related to this compound have also been explored for their antimicrobial properties. A study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine highlighted promising antimicrobial analogs, with some compounds showing significant activity against bacterial and fungal strains (Desai et al., 2013). Additionally, synthesis and characterization of novel N-alkylamine- and N-cycloalkylamine-derived compounds have demonstrated potential as antimicrobial agents, with some showing high activity against pathogenic microorganisms (Foks et al., 2014).

Properties

IUPAC Name

4-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCWBGMRRQWDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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